Cas no 1300027-08-0 (9H-Pyrimido[4,5-b]indole, 4-chloro-7-methyl-)

4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole is a heterocyclic compound featuring a fused pyrimidoindole core, which serves as a versatile intermediate in organic synthesis and pharmaceutical research. Its chloromethyl-substituted structure enhances reactivity, making it suitable for further functionalization via cross-coupling or nucleophilic substitution reactions. The rigid polycyclic framework contributes to its potential utility in the development of bioactive molecules, particularly in medicinal chemistry applications targeting kinase inhibition or DNA-interactive agents. The compound’s well-defined purity and stability under standard handling conditions ensure reproducibility in synthetic workflows. Its structural uniqueness also positions it as a valuable scaffold for exploring structure-activity relationships in drug discovery.
9H-Pyrimido[4,5-b]indole, 4-chloro-7-methyl- structure
1300027-08-0 structure
Product name:9H-Pyrimido[4,5-b]indole, 4-chloro-7-methyl-
CAS No:1300027-08-0
MF:C11H8ClN3
MW:217.654320716858
MDL:MFCD27943144
CID:5217112

9H-Pyrimido[4,5-b]indole, 4-chloro-7-methyl- Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole
    • 9H-Pyrimido[4,5-b]indole, 4-chloro-7-methyl-
    • MDL: MFCD27943144
    • Inchi: 1S/C11H8ClN3/c1-6-2-3-7-8(4-6)15-11-9(7)10(12)13-5-14-11/h2-5H,1H3,(H,13,14,15)
    • InChI Key: XVQFFPLKKIZFCO-UHFFFAOYSA-N
    • SMILES: ClC1=C2C(=NC=N1)NC1C=C(C)C=CC=12

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 248
  • Topological Polar Surface Area: 41.6
  • XLogP3: 3.3

9H-Pyrimido[4,5-b]indole, 4-chloro-7-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01178553-1g
4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole
1300027-08-0 97%
1g
¥11526.0 2023-04-03
eNovation Chemicals LLC
D701345-1g
4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole
1300027-08-0 95%
1g
$960 2024-08-03
eNovation Chemicals LLC
D701345-1g
4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole
1300027-08-0 95%
1g
$960 2025-02-18
eNovation Chemicals LLC
D701345-1g
4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole
1300027-08-0 95%
1g
$960 2025-02-27

Additional information on 9H-Pyrimido[4,5-b]indole, 4-chloro-7-methyl-

9H-Pyrimido[4,5-b]indole, 4-chloro-7-methyl- (CAS No. 1300027-08-0): A Comprehensive Overview in Modern Chemical Biology

9H-Pyrimido[4,5-b]indole, 4-chloro-7-methyl-, identified by its CAS number 1300027-08-0, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in pharmaceutical research. This compound belongs to the pyrimido[4,5-b]indole class, a scaffold that has been extensively studied for its biological activity and versatility in drug design.

The molecular structure of 9H-Pyrimido[4,5-b]indole, 4-chloro-7-methyl- features a fused ring system consisting of a pyrimidine ring and an indole moiety. The presence of a chlorine substituent at the 4-position and a methyl group at the 7-position introduces specific electronic and steric properties that make this compound a valuable intermediate in synthetic chemistry. These structural features not only influence its reactivity but also contribute to its potential biological effects.

In recent years, there has been a growing interest in exploring the pharmacological properties of pyrimido[4,5-b]indole derivatives. The compound 9H-Pyrimido[4,5-b]indole, 4-chloro-7-methyl- has been investigated for its potential role in modulating various biological pathways. Studies have suggested that this molecule may exhibit inhibitory activity against certain enzymes and receptors, making it a promising candidate for further development as a therapeutic agent.

One of the most compelling aspects of 9H-Pyrimido[4,5-b]indole, 4-chloro-7-methyl- is its ability to serve as a versatile building block in medicinal chemistry. Researchers have leveraged its scaffold to design novel compounds with enhanced biological activity. For instance, modifications at the 4-chloro and 7-methyl positions have been shown to significantly alter the pharmacokinetic properties of derived molecules, potentially improving their efficacy and selectivity.

The synthesis of 9H-Pyrimido[4,5-b]indole, 4-chloro-7-methyl- involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. The introduction of the chlorine atom at the 4-position and the methyl group at the 7-position requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the core heterocyclic framework efficiently.

The biological evaluation of 9H-Pyrimido[4,5-b]indole, 4-chloro-7-methyl- has revealed intriguing insights into its potential therapeutic applications. Preclinical studies have demonstrated that this compound can interact with specific targets involved in cancer progression and inflammation. The ability to modulate these pathways suggests that derivatives of this scaffold could be developed into novel treatments for various diseases.

In addition to its pharmacological potential, 9H-Pyrimido[4,5-b]indole, 4-chloro-7-methyl- has shown promise in material science applications. Its unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs). The chlorine substituent enhances its stability under various conditions, making it a reliable component in these advanced materials.

The future of research on 9H-Pyrimido[4,5-b]indole, 4-chloro-7-methyl- looks promising as new methodologies continue to emerge in chemical biology and drug discovery. Advances in computational chemistry and high-throughput screening techniques are expected to accelerate the identification of novel derivatives with improved properties. Collaborative efforts between synthetic chemists and biologists will be crucial in unlocking the full potential of this compound.

In conclusion, 9H-Pyrimido[4,5-b]indole, 4-chloro-7-methyl- (CAS No. 1300027-08-0) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and versatile applications make it a valuable asset in both academic and industrial settings. As research continues to evolve, we can anticipate even more innovative uses for this remarkable compound.

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